molecular formula C25H28FN5O4 B12919752 2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide CAS No. 628279-20-9

2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide

Cat. No.: B12919752
CAS No.: 628279-20-9
M. Wt: 481.5 g/mol
InChI Key: RFHNNJPISDNNQT-UHFFFAOYSA-N
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Description

2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. The compound’s structure suggests it could interact with biological molecules in unique ways, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide likely involves multiple steps, including the formation of the tetrahydropyrimidinone core, the introduction of the fluorobenzyl group, and the acetamidophenyl moiety. Typical reaction conditions might include:

    Formation of the tetrahydropyrimidinone core: This could involve a cyclization reaction using appropriate precursors under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the acetamidophenyl group: This could be achieved through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely optimize these synthetic routes for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the amino or acetamido groups.

    Reduction: Reduction of the carbonyl groups in the tetrahydropyrimidinone core.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide: Lacks the fluorobenzyl group.

    2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide: Contains a chlorobenzyl group instead of a fluorobenzyl group.

Uniqueness

The presence of the fluorobenzyl group in 2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.

Properties

CAS No.

628279-20-9

Molecular Formula

C25H28FN5O4

Molecular Weight

481.5 g/mol

IUPAC Name

2-(4-acetamidophenyl)-N-[6-amino-1-butyl-3-[(3-fluorophenyl)methyl]-2,4-dioxopyrimidin-5-yl]acetamide

InChI

InChI=1S/C25H28FN5O4/c1-3-4-12-30-23(27)22(24(34)31(25(30)35)15-18-6-5-7-19(26)13-18)29-21(33)14-17-8-10-20(11-9-17)28-16(2)32/h5-11,13H,3-4,12,14-15,27H2,1-2H3,(H,28,32)(H,29,33)

InChI Key

RFHNNJPISDNNQT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=O)N(C1=O)CC2=CC(=CC=C2)F)NC(=O)CC3=CC=C(C=C3)NC(=O)C)N

Origin of Product

United States

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